An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-4-methoxyphenol
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-4-methoxyphenol
Executive Summary: This document provides a comprehensive technical overview of 2-(Hydroxymethyl)-4-methoxyphenol (CAS No. 41951-76-2), a substituted phenol of interest in chemical research. We will delineate its chemical and physical properties, spectroscopic profile, reactivity, and a plausible synthetic pathway. Crucially, this guide will distinguish the title compound from its more extensively studied isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol), to ensure clarity for researchers and drug development professionals. The content herein is synthesized from established chemical principles and available data to serve as an authoritative resource for laboratory applications.
Nomenclature and Molecular Structure
Chemical Identity
Proper identification is critical to avoid ambiguity with its common isomer.
-
Synonyms: 2-Hydroxy-5-methoxybenzyl alcohol, 5-Methoxysaligen, 2-Hydroxymethyl-4-methoxy-phenol[2]
Molecular Structure
The molecule consists of a benzene ring substituted with three functional groups: a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a hydroxymethyl (-CH₂OH) group.
Caption: 2D structure of 2-(Hydroxymethyl)-4-methoxyphenol.
Isomeric Considerations
It is imperative to distinguish 2-(Hydroxymethyl)-4-methoxyphenol from its isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol, CAS: 498-00-0) . In Vanillyl Alcohol, the hydroxymethyl group is para to the hydroxyl group, whereas in the title compound, it is ortho. This positional difference significantly impacts steric hindrance, hydrogen bonding, reactivity, and biological activity. Most of the available literature on "hydroxy-methoxy-benzyl alcohol" pertains to Vanillyl Alcohol; therefore, researchers must verify the CAS number to ensure they are working with the correct isomer.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature. The following table summarizes computed properties and experimental data for structurally similar compounds to provide a reasonable estimation.
| Property | Value / Description | Source(s) |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Appearance | Likely a white to off-white solid, based on related phenols. | [3][4] |
| Melting Point | Not experimentally determined. The related 2-Hydroxybenzyl alcohol melts at 83-85 °C. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in alcohols (e.g., ethanol), ether, and moderately soluble in water due to the presence of two hydroxyl groups. | [5] |
| pKa | The phenolic proton's acidity will be influenced by the other substituents. Estimated to be around 10, similar to other methoxyphenols. | [6] |
| XLogP3 | 1 (Computed) | [2] |
| Hydrogen Bond Donors | 2 (Computed) | [2] |
| Hydrogen Bond Acceptors | 3 (Computed) | [2] |
Spectroscopic Profile (Analytical Characterization)
Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not widely published, a predictive analysis based on the known effects of its functional groups provides a strong validation framework.
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation pathways would include:
-
Loss of H₂O (-18): From the benzylic alcohol, leading to a fragment at m/z = 136.
-
Loss of CH₂O (-30): A retro-Diels-Alder-type fragmentation or loss of formaldehyde from the hydroxymethyl group, yielding a fragment at m/z = 124.
-
Loss of CH₃ (-15): From the methoxy group, resulting in a fragment at m/z = 139.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the phenolic and alcoholic hydroxyl groups. Intramolecular hydrogen bonding between the ortho-hydroxyl and hydroxymethyl groups may sharpen this peak compared to its isomer.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the -CH₂- and -CH₃ groups.
-
C=C Stretching (Aromatic): Sharp peaks around 1500-1600 cm⁻¹.
-
C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region (aryl ether) and 1000-1100 cm⁻¹ region (primary alcohol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, particularly for distinguishing between isomers.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 6.7-7.0 ppm. Their specific shifts and coupling patterns (doublets and doublet of doublets) depend on the electronic effects of the substituents.
-
Benzylic Protons (-CH₂OH, 2H): A singlet around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8-3.9 ppm.
-
Hydroxyl Protons (2H): Two broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.
Caption: Predicted proton environments for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield.
-
Benzylic Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃, 1C): A signal around δ 55-60 ppm.
Chemical Reactivity and Synthesis
Reactivity Profile
The molecule's reactivity is governed by its three functional groups:
-
Phenolic Hydroxyl: This group is weakly acidic and can be deprotonated by a base. It is also a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.
-
Benzylic Alcohol: This primary alcohol can be oxidized to the corresponding aldehyde (2-hydroxy-5-methoxybenzaldehyde) and further to the carboxylic acid (2-hydroxy-5-methoxybenzoic acid) using appropriate oxidizing agents.
-
Aromatic Ring: The ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of both the -OH and -OCH₃ groups. The primary sites for substitution will be C3 and C5, ortho and para to the hydroxyl group.
The ortho-positioning of the hydroxyl and hydroxymethyl groups allows for potential intramolecular reactions and influences the molecule's conformation through hydrogen bonding. Under harsh conditions like hydrothermal treatment, 2-hydroxybenzyl alcohols are known to be susceptible to degradation, potentially cleaving to form phenols.[7]
Proposed Synthetic Pathway
A direct and reliable synthesis route starts from the commercially available 2-Hydroxy-5-methoxybenzaldehyde . This precursor contains the correct substitution pattern on the aromatic ring. The synthesis involves the selective reduction of the aldehyde functional group to a primary alcohol.
Causality: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild hydride donor that selectively reduces aldehydes and ketones without affecting the aromatic ring or ether linkages, making it highly chemoselective for this application. The reaction is typically performed in an alcoholic solvent like ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.
Caption: Workflow for the synthesis of 2-(Hydroxymethyl)-4-methoxyphenol.
Experimental Protocol: Reduction of 2-Hydroxy-5-methoxybenzaldehyde This protocol is a self-validating system based on established chemical transformations.[8]
-
Dissolution: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical step to control the initial exothermic reaction upon adding the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. The slow addition prevents excessive foaming and temperature rise.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~5-6) to neutralize excess NaBH₄ and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-(Hydroxymethyl)-4-methoxyphenol.
Applications and Biological Context
Research specifically detailing the applications or biological activity of 2-(Hydroxymethyl)-4-methoxyphenol is limited. It is primarily available from chemical suppliers as a research chemical or building block for organic synthesis.[1]
In contrast, its isomer, Vanillyl Alcohol, is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[9] The distinct structural differences between these two isomers suggest they would have different biological targets and efficacies. The relative lack of research on 2-(Hydroxymethyl)-4-methoxyphenol presents an opportunity for novel investigations in medicinal chemistry and materials science.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for CAS 41951-76-2 is readily available. Therefore, safety precautions must be based on the chemical's functional groups and data from closely related compounds like 4-methoxyphenol and other hydroxybenzyl alcohols.[5][10][11]
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry place away from strong oxidizing agents.[3] Keep the container tightly sealed.
-
References
-
INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)-4-METHOXYPHENOL | CAS 41951-76-2. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-guaiacol, 150-76-5. Retrieved from [Link]
-
Ma, W., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum.... Frontiers in Microbiology. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)-4-methoxyphenol. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
ResearchGate. (2016). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol....
-
Reich, H. (2020). NMR Spectroscopy Data. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
-
AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]
-
Hirashita, T., et al. (2006). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
PubMed. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
Sources
- 1. 2-(HYDROXYMETHYL)-4-METHOXYPHENOL | CAS 41951-76-2 [matrix-fine-chemicals.com]
- 2. 2-(Hydroxymethyl)-4-methoxyphenol | C8H10O3 | CID 480253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1097 - 4-METHOXYPHENOL [inchem.org]
- 4. para-guaiacol, 150-76-5 [thegoodscentscompany.com]
- 5. CAS 90-01-7: 2-Hydroxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction of hydroxybenzyl alcohols under hydrothermal conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. spectrumchemical.com [spectrumchemical.com]
